Toxin II, cyanobacterium

Overview

Description

Toxin II is a component of the type II toxin-antitoxin system found in cyanobacteria. Cyanobacteria, also known as blue-green algae, are photosynthetic prokaryotes that produce a variety of secondary metabolites, including toxins. These toxins play significant roles in ecological interactions and can have profound effects on other organisms. Toxin II, specifically, is part of a genetic module that includes a stable toxin protein and an unstable antitoxin protein. This system is involved in various cellular processes, including stress response and plasmid maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Toxin II involves the expression of the toxin gene in a suitable host organism, such as Escherichia coli. The gene encoding Toxin II is cloned into an expression vector, which is then introduced into the host cells. The host cells are cultured under conditions that induce the expression of the toxin gene

Biological Activity

Cyanobacteria, often referred to as blue-green algae, are known for their ability to produce a variety of bioactive compounds, including toxins that can have significant biological effects on humans, animals, and ecosystems. Among these toxins, Toxin II represents a group of harmful substances that contribute to the ecological and health-related challenges posed by cyanobacterial blooms. This article delves into the biological activity of Toxin II, exploring its mechanisms of action, health impacts, and relevant case studies.

Overview of Toxin II

Toxin II is a type of cyanobacterial toxin that has been implicated in various adverse health effects. It is primarily associated with species such as Microcystis, Anabaena, and Nodularia, which are known to produce a range of cyanotoxins including microcystins and nodularin. These compounds can affect multiple organ systems, particularly the liver, leading to severe health issues.

The biological activity of Toxin II is characterized by several key mechanisms:

- Hepatotoxicity : Toxin II inhibits eukaryotic protein phosphatases (PP1 and PP2A), which disrupts cellular signaling pathways and can lead to liver damage and failure .

- Neurotoxicity : Some variants of cyanobacterial toxins exhibit neurotoxic effects by interfering with neurotransmitter function and causing neurological symptoms .

- Cytotoxicity : Toxin II can induce cell death through apoptosis or necrosis in various cell types, contributing to organ damage .

Health Effects

Exposure to Toxin II can result in a range of acute and chronic health effects:

- Acute Symptoms : Ingestion or dermal exposure can cause gastrointestinal distress (nausea, vomiting), respiratory issues (coughing, throat irritation), and skin rashes .

- Chronic Effects : Long-term exposure has been linked to severe liver conditions, including liver tumors. Microcystin-LR, a well-studied variant, has been classified as possibly carcinogenic .

Case Study 1: Recreational Exposure

A study conducted in California assessed the health impacts of recreational exposure to microcystins among 81 individuals. Symptoms reported included abdominal pain and skin irritation after swimming in lakes with high cyanobacterial biomass . This highlights the risks associated with water activities in areas affected by harmful algal blooms.

Case Study 2: Environmental Monitoring

Research focused on monitoring cyanobacterial blooms in recreational waters revealed that high concentrations of Toxin II correlate with adverse ecological conditions. The presence of invasive species such as Raphidiopsis raciborskii was noted to exacerbate toxin production, leading to significant ecological and public health concerns .

Data Tables

The following table summarizes key cyanotoxins produced by cyanobacteria, their sources, mechanisms of action, and associated health effects:

| Cyanotoxin | Producing Genera/Species | Mechanism of Action | Health Effects |

|---|---|---|---|

| Microcystin | Microcystis, Anabaena | Inhibition of protein phosphatases | Liver toxicity, gastrointestinal issues |

| Nodularin | Nodularia | Inhibition of protein phosphatases | Liver toxicity, potential carcinogenic effects |

| Anatoxin-a | Anabaena, Aphanizomenon | Acetylcholine receptor agonist | Neurological symptoms (e.g., paralysis) |

| Cylindrospermopsin | Cylindrospermopsis | Protein synthesis inhibitor | Liver and kidney damage |

Research Findings

Recent studies have expanded our understanding of the biosynthetic pathways involved in toxin production. For instance, research has identified specific genes responsible for the synthesis of microcystins and nodularin, paving the way for molecular detection techniques that can monitor these toxins in aquatic environments . Additionally, investigations into the ecological roles of these toxins suggest they may serve as defense mechanisms against predators or competitors in their natural habitats.

Properties

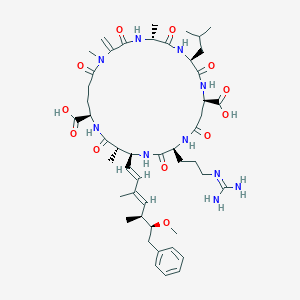

IUPAC Name |

(5R,8S,11R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72N10O12/c1-26(2)22-36-45(65)57-37(47(68)69)25-39(59)53-34(16-13-21-51-48(49)50)44(64)54-33(18-17-27(3)23-28(4)38(70-9)24-32-14-11-10-12-15-32)29(5)41(61)55-35(46(66)67)19-20-40(60)58(8)31(7)43(63)52-30(6)42(62)56-36/h10-12,14-15,17-18,23,26,28-30,33-38H,7,13,16,19-22,24-25H2,1-6,8-9H3,(H,52,63)(H,53,59)(H,54,64)(H,55,61)(H,56,62)(H,57,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,27-23+/t28-,29-,30+,33-,34-,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEBKSHVYPDMQQ-MREVJOSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016182 | |

| Record name | Microcystin-[D-Asp3]-LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-66-7 | |

| Record name | Toxin II, cyanobacterium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin-[D-Asp3]-LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.